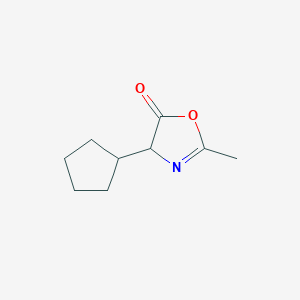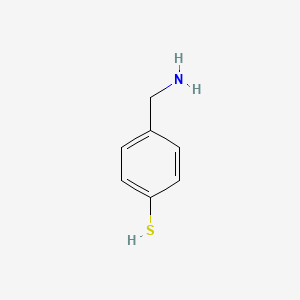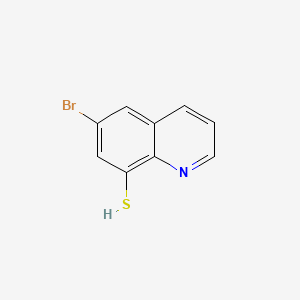![molecular formula C10H13NO4S B12879395 D-Alanine, N-[(4-methylphenyl)sulfonyl]- CAS No. 85471-45-0](/img/structure/B12879395.png)
D-Alanine, N-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Methylphenylsulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylphenylsulfonamido)propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with ®-2-aminopropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Methylphenylsulfonamido)propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Methylphenylsulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
®-2-(4-Methylphenylsulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Methylphenylsulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to a reduction in the production of certain metabolites, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share a similar sulfonamide group but differ in their overall structure and biological activity.
Amino acids: Compounds like ®-2-aminopropanoic acid share a similar propanoic acid backbone but lack the sulfonamide group.
Uniqueness
®-2-(4-Methylphenylsulfonamido)propanoic acid is unique due to the presence of both the sulfonamide group and the chiral center at the propanoic acid backbone. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
85471-45-0 |
|---|---|
Fórmula molecular |
C10H13NO4S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
(2R)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m1/s1 |
Clave InChI |
LQXKHFZRJYXXFA-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)

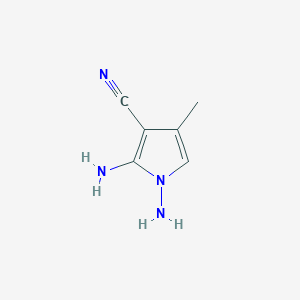
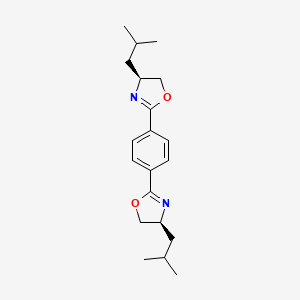
![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)

![3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)
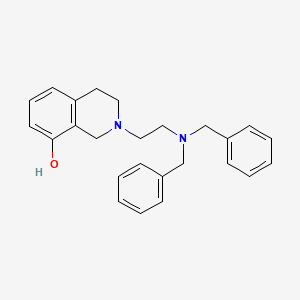
![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
